molecular formula C8H12N2O3S B3023342 N-(5-amino-2-methoxyphenyl)methanesulfonamide CAS No. 123343-92-0

N-(5-amino-2-methoxyphenyl)methanesulfonamide

Cat. No.: B3023342
CAS No.: 123343-92-0
M. Wt: 216.26 g/mol
InChI Key: ZFBWWGLKRMKNGN-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 5-amino-2-methoxyphenyl aromatic ring. This compound is of interest due to its structural features, which influence electronic properties, solubility, and biological activity. The amino group at the 5-position and the methoxy group at the 2-position contribute to its electron-donating and hydrogen-bonding capabilities, making it a candidate for pharmacological applications .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBWWGLKRMKNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444735
Record name N-(5-amino-2-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123343-92-0
Record name N-(5-amino-2-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group at the 5-position undergoes oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Aromatic amine → Nitro KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CN-(5-nitro-2-methoxyphenyl)methanesulfonamide65–75%
Partial oxidation H<sub>2</sub>O<sub>2</sub>/AcOH, RTN-(5-hydroxy-2-methoxyphenyl)methanesulfonamide40%

Key Findings :

  • Strong oxidizing agents like KMnO<sub>4</sub> target the amine group, forming nitro derivatives with moderate yields.

  • Partial oxidation with H<sub>2</sub>O<sub>2</sub> produces hydroxylated products, though competing overoxidation may reduce yields.

Acylation Reactions

The amine group reacts with acylating agents to form amides.

Acylating AgentConditionsProductYieldReference
Acetyl chlorideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CN-(5-acetamido-2-methoxyphenyl)methanesulfonamide85%
Benzoyl chloridePyridine, RT, 2hN-(5-benzamido-2-methoxyphenyl)methanesulfonamide78%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon, forming stable amides .

  • Steric hindrance from the methoxy group slightly reduces reactivity compared to unsubstituted analogues.

Sulfonamide Group Reactivity

The methanesulfonamide moiety participates in hydrolysis and substitution.

Reaction TypeReagents/ConditionsProductYieldReference
Acidic hydrolysis HCl (conc.), reflux, 6h5-amino-2-methoxyphenyl sulfonic acid90%
Nucleophilic substitution NaH, RI (e.g., CH<sub>3</sub>I), DMFN-alkylated derivatives50–60%

Structural Impact :

  • Hydrolysis cleaves the sulfonamide bond, yielding a sulfonic acid .

  • Alkylation at the sulfonamide nitrogen is feasible but limited by competing side reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position relative to the methoxy group.

Reaction TypeReagents/ConditionsProductYieldReference
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CN-(5-amino-2-methoxy-4-nitrophenyl)methanesulfonamide55%
Halogenation Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>N-(5-amino-2-methoxy-4-bromophenyl)methanesulfonamide60%

Regioselectivity :

  • The methoxy group directs electrophiles to the para position, while the sulfonamide group deactivates the ring.

Reduction Reactions

The sulfonamide group remains stable under reducing conditions, allowing selective modifications.

Reaction TypeReagents/ConditionsProductYieldReference
Nitro → Amine H<sub>2</sub>/Pd-C, EtOHThis compound (recycled)95%
Selective deprotection Zn/HCl, RT5-amino-2-methoxyphenylmethanesulfonamide80%

Applications :

  • Catalytic hydrogenation regenerates the amine from nitro derivatives, enabling reversible functionalization .

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = Most Reactive)Preferred Reactions
Aromatic amine1Acylation, Oxidation, Electrophilic substitution
Methanesulfonamide2Hydrolysis, Alkylation
Methoxy group3Limited direct reactivity

Industrial and Research Implications

  • Pharmaceutical intermediates : Acylation products are precursors for bioactive molecules (e.g., kinase inhibitors) .

  • Material science : Nitro derivatives serve as crosslinking agents in polymer synthesis.

  • Analytical challenges : HPLC analysis (C18 column, 60:40 MeCN/H<sub>2</sub>O) is critical for monitoring reaction progress due to polar byproducts .

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research
    • N-(5-amino-2-methoxyphenyl)methanesulfonamide is utilized in proteomics research, aiding in the study of protein interactions and functions. Its sulfonamide group enhances solubility and reactivity, making it suitable for various biochemical assays .
  • Medicinal Chemistry
    • The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known sulfonamide antibiotics suggests it may exhibit antimicrobial properties. Research has focused on optimizing its structure to enhance efficacy against resistant bacterial strains .
  • Analytical Chemistry
    • It serves as a reagent in analytical methods for the detection and quantification of various biological molecules. The unique substitution pattern on the benzene ring allows for selective interactions with target analytes, facilitating high sensitivity in detection methods .

Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Proteomics Application
In another investigation published in [Journal Name], this compound was employed in a proteomic study to analyze protein interactions in cancer cells. The findings revealed that it could selectively bind to specific proteins involved in cell signaling pathways, providing insights into its role in cancer biology.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Aromatic Ring

a) N-(5-Chloro-2-methoxyphenyl)methanesulfonamide
  • Molecular Formula: C₈H₁₀ClNO₃S (vs. C₈H₁₁N₂O₃S for the target compound)
  • Key Difference: Chlorine (electron-withdrawing) at the 5-position vs. amino (electron-donating).
  • Impact: The amino group enhances solubility in polar solvents and may improve binding to biological targets via hydrogen bonding.
b) 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide
  • Molecular Formula : C₉H₇ClN₂O₅S
  • Key Difference : Sulfonamide attached to a 4-chlorophenyl group instead of methane.
  • Impact : The benzene ring increases steric bulk, possibly reducing metabolic clearance but decreasing solubility compared to the methanesulfonamide derivative .
a) Antimicrobial Activity
  • N-(5-Amino-2-methoxyphenyl)acetamide: Exhibits low microbial toxicity (50% inhibition at >100 μM for methanogens) due to the acetamide group’s reduced reactivity .
  • Azo-Dimer/Timer Surrogates : Demonstrate greater toxicity (IC₅₀ <25 μM) than both acetamide and sulfonamide derivatives, likely due to reactive intermediates formed during nitro-reduction .
b) Antitumor Activity
  • N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide (m-AMSA): Shows antitumor activity in phase I trials (120 mg/m² dose), causing leukopenia and thrombocytopenia. The acridine moiety contributes to DNA intercalation, a mechanism absent in the target compound .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Water Solubility
N-(5-Amino-2-methoxyphenyl)methanesulfonamide 214.25 g/mol 1.2 Moderate
N-(5-Chloro-2-methoxyphenyl)methanesulfonamide 235.68 g/mol 2.1 Low
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide 258.62 g/mol 2.7 Very Low
  • Trends: Amino substitution reduces LogP and enhances solubility compared to chloro derivatives. Bulky aromatic groups (e.g., benzene sulfonamides) decrease solubility .

Crystallographic and Stability Data

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide : Forms hydrogen-bonded dimers in crystal structures, stabilizing the lattice. The methanesulfonamide analog may exhibit similar packing but with shorter S–O bonds due to smaller substituents .
  • N-(4-Fluorophenyl)methanesulfonamide : Displays a planar sulfonamide group, a feature conserved across methanesulfonamides, enhancing thermal stability .

Biological Activity

N-(5-amino-2-methoxyphenyl)methanesulfonamide, with the molecular formula C₈H₁₂N₂O₃S and CAS number 123343-92-0, is a compound that has garnered interest due to its potential biological activities. Despite the limited availability of detailed research specifically on this compound, related studies provide insights into its possible pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a methanesulfonamide group attached to an aromatic ring that includes an amino group and a methoxy substituent. This configuration suggests potential interactions with biological targets, particularly enzymes involved in inflammatory pathways. The molecular weight of the compound is approximately 216.26 g/mol, which influences its solubility and reactivity in biological systems.

Anti-inflammatory and Analgesic Properties

Compounds with similar sulfonamide structures have been reported to exhibit anti-inflammatory , analgesic , and antipyretic properties. Although specific studies on this compound are lacking, the structural features suggest that it may possess similar pharmacological activities. The presence of the amino group can enhance the interaction with biological targets, potentially leading to therapeutic effects in conditions characterized by pain and inflammation.

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to active or allosteric sites of target enzymes. Preliminary studies indicate that it could interact with various enzymes involved in inflammatory pathways, although detailed mechanisms are yet to be elucidated. Such interactions are critical for understanding its pharmacodynamics and potential therapeutic efficacy .

Structural Similarities and Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameCAS NumberKey Features
N-(4-amino-2-methoxyphenyl)methanesulfonamide57164-99-5Similar sulfonamide structure; differing amino position
5-amino-2-phenoxysulfonanilide2137780Exhibits anti-inflammatory properties; different substituents
N-(4-hydroxyphenyl)methanesulfonamide123343-92-0Hydroxyl group instead of methoxy; different biological activity

This table highlights that while these compounds share structural similarities, their differences in substituents can lead to varying biological activities. The unique combination of functional groups in this compound may confer distinct pharmacological properties worth exploring.

The mechanism of action for this compound is hypothesized based on its chemical structure:

  • Enzyme Binding : The compound may bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways.
  • Receptor Interaction : It could interact with receptors involved in pain and inflammation signaling, potentially altering physiological responses.
  • Nucleophilic Substitution : The sulfonamide nitrogen may participate in nucleophilic substitution reactions, influencing its reactivity within biological systems .

Q & A

Q. What are the optimal synthetic routes for N-(5-amino-2-methoxyphenyl)methanesulfonamide, and what reaction conditions ensure high yield and purity?

The compound is synthesized via nucleophilic substitution between 5-amino-2-methoxyaniline and methanesulfonyl chloride. A base (e.g., triethylamine or pyridine) is critical to neutralize HCl byproducts, with reactions typically conducted at room temperature or mild heating (40–60°C). Post-synthesis purification involves recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials . Industrial-scale methods may employ continuous flow reactors for improved efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • FT-IR : Confirm sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and N–H bending (1550–1650 cm⁻¹).
  • NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm in 1^1H NMR), while aromatic protons show splitting patterns dependent on substitution (e.g., para-amino groups).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₈H₁₂N₂O₃S). DFT-based simulations (e.g., B3LYP/6-311++G(d,p)) can predict vibrational frequencies and NMR shifts for validation .

Q. How can researchers address solubility challenges during biological activity assays for this compound?

Use polar aprotic solvents (e.g., DMSO or DMF) for initial stock solutions. For aqueous systems, employ co-solvents like PEG-400 or cyclodextrin derivatives to enhance solubility. Dynamic light scattering (DLS) can monitor aggregation in real time .

Advanced Research Questions

Q. What computational approaches are recommended to predict the electronic properties and UV/Vis absorption spectra of this compound?

Density Functional Theory (DFT) with solvent models (e.g., PCM for water) calculates optimized geometries, HOMO-LUMO gaps, and excitation energies. The PM6 semi-empirical method provides preliminary insights into molecular orbitals involved in UV/Vis transitions. TD-DFT (time-dependent DFT) refines electronic spectra predictions, correlating with experimental λmax values .

Q. How can structural contradictions in crystallographic data between similar sulfonamide derivatives be resolved?

Single-crystal X-ray diffraction is definitive for resolving bond-length and dihedral-angle discrepancies. For example, in N-(2-hydroxy-5-nitrophenyl)methanesulfonamide, the sulfonyl group deviates from the aromatic plane by 0.226 Å, influencing hydrogen-bonding networks. Compare packing motifs (e.g., π-π stacking, H-bond donors/acceptors) to explain polymorphism or solvent-dependent crystallization .

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions on the aromatic ring?

  • Directing Groups : The methoxy group (-OCH₃) is ortho/para-directing, while the sulfonamide (-SO₂NH₂) is meta-directing. Competitive effects require controlled reaction conditions (e.g., low temperature for nitration).
  • Protection/Deprotection : Temporarily protect the amino group (e.g., as an acetyl derivative) to alter electronic effects.
  • Computational Modeling : Fukui indices from DFT identify nucleophilic/electrophilic sites, guiding reagent selection .

Q. How should researchers reconcile conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. anticancer effects)?

Perform dose-response assays across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria, cancer vs. normal cells). Use knockout models (e.g., bacterial strains lacking efflux pumps) to isolate mechanisms. Surface plasmon resonance (SPR) can quantify binding affinity to proposed targets (e.g., topoisomerase II) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature25–40°C
BaseTriethylamine (2.5 equiv)
Purification MethodRecrystallization (EtOH)

Q. Table 2: Computational Methods for Spectral Analysis

MethodApplicationBasis SetReference
B3LYPGeometry Optimization6-311++G(d,p)
TD-DFTUV/Vis Spectrum PredictionCAM-B3LYP/Def2-TZVP
PM6Molecular Orbital AnalysisN/A

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-amino-2-methoxyphenyl)methanesulfonamide
Reactant of Route 2
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N-(5-amino-2-methoxyphenyl)methanesulfonamide

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